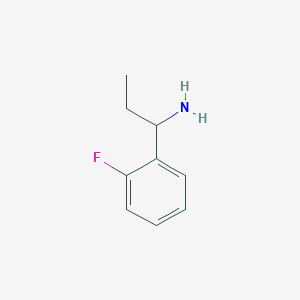

1-(2-Fluorophenyl)propan-1-amine

Description

Contextualization within Fluorinated Amine Chemistry

Fluorinated amines are a critical class of organic compounds in modern chemistry, valued for the unique properties conferred by the fluorine atom. alfa-chemistry.com The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological characteristics. Specifically, the high electronegativity of fluorine can lower the basicity of the amine group, which can in turn enhance metabolic stability in certain contexts. alfa-chemistry.comnih.gov This modification is a key reason for the extensive research into fluorinated amines.

The synthesis of fluorinated amines is an active area of research, with methods such as hydrogenation reduction of fluorine-containing nitro compounds and fluoroamination of alkenes being prominent strategies. alfa-chemistry.com The development of efficient synthetic routes to chiral fluorinated amines is particularly important, as stereochemistry plays a crucial role in the functionality of many molecules. nih.gov The use of N-tert-butylsulfinyl imines has become a notable strategy for the stereoselective synthesis of these compounds. nih.gov

Significance in Modern Organic Synthesis and Chemical Sciences

Chiral amines, including fluorinated variants like 1-(2-Fluorophenyl)propan-1-amine, are vital building blocks in organic synthesis. yale.edursc.org Their importance is underscored by the fact that a large percentage of pharmaceuticals and drug candidates contain a chiral amine moiety. yale.edu The development of asymmetric synthesis methods to produce enantiomerically pure amines is a major focus in the field. yale.edumdpi.com

One of the key challenges and areas of innovation in this field is the creation of stereoselective synthetic pathways. Reductive amination of ketones is a common approach, often employing chiral auxiliaries or catalysts to control the stereochemical outcome. vulcanchem.comresearchgate.net For instance, the synthesis of (S)-1-(2-fluorophenyl)propan-1-amine hydrochloride can be achieved through the reductive amination of 2-fluorophenylacetone using a chiral auxiliary. vulcanchem.com

Overview of Current Research Landscape and Gaps

Current research on this compound and related fluorinated amines is heavily focused on asymmetric synthesis and the development of novel catalytic methods. researchgate.netnih.gov Enzymes, such as transaminases, are being explored as biocatalysts for the stereoselective synthesis of chiral amines, offering an environmentally friendly alternative to traditional chemical methods. rsc.orggoogle.comresearchgate.net

Despite significant progress, gaps in the research landscape remain. While various synthetic methods exist, the development of more efficient, atom-economical, and scalable processes for producing enantiomerically pure fluorinated amines continues to be a priority. nih.gov Furthermore, a deeper understanding of the structure-activity relationships of these compounds is needed to guide the design of new molecules with desired properties. The exploration of novel applications for compounds like this compound in areas such as materials science and catalysis is also an emerging field of interest.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and its hydrochloride salt.

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C9H12FN | nih.gov |

| Molecular Weight | 153.2 g/mol | epa.gov |

| Monoisotopic Mass | 153.095378 g/mol | epa.gov |

| (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride | ||

| Molecular Formula | C9H13ClFN | vulcanchem.comachemblock.com |

| Molecular Weight | 189.66 g/mol | vulcanchem.comachemblock.com |

| Purity | 95% | achemblock.com |

| (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride | ||

| Molecular Formula | C9H13ClFN | guidechem.com |

| Molecular Weight | 189.658 g/mol | guidechem.com |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of this compound. For the (S)-enantiomer's hydrochloride salt, key spectroscopic data includes:

¹H NMR: Signals are observed at δ 7.45–7.12 ppm (multiplet, aromatic H), δ 3.21 ppm (quartet, J = 6.5 Hz, CH-NH₃⁺), and δ 1.35 ppm (triplet, J = 7.2 Hz, CH₂CH₃). vulcanchem.com

IR: Characteristic peaks appear at 3380 cm⁻¹ (N-H stretch) and 1245 cm⁻¹ (C-F stretch). vulcanchem.com

Mass Spectrometry: The [M+H]⁺ ion is detected at m/z 154.10. vulcanchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTLDYYIWIOAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593785 | |

| Record name | 1-(2-Fluorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473249-01-3 | |

| Record name | 1-(2-Fluorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Fluorophenyl Propan 1 Amine

Established Synthetic Pathways

Established synthetic routes for 1-(2-fluorophenyl)propan-1-amine and related structures leverage well-known organic transformations. These methods, including direct amination, reductive amination, and multi-component reactions, offer versatile options for chemists to construct the target molecule.

Amination Reactions and Derivatives

Amination reactions provide a direct pathway to primary amines. One common method is the SN2 reaction of an alkyl halide with ammonia (B1221849) or an amine equivalent. libretexts.org However, this approach can suffer from overalkylation, leading to mixtures of primary, secondary, and tertiary amines. libretexts.org To circumvent this, methods like the Gabriel synthesis are employed, which utilizes a phthalimide anion to alkylate an alkyl halide, followed by hydrolysis to yield the primary amine cleanly. libretexts.org Another alternative involves the reaction of alkyl halides with sodium azide (B81097) to form an alkyl azide, which is then reduced using a reagent like LiAlH4 to produce the primary amine. libretexts.org

Transaminases also offer a biocatalytic route for amination. These enzymes can convert a prochiral ketone into a chiral amine with high stereoselectivity, using an amine donor. rsc.orgnih.gov Protein engineering has expanded the substrate scope of transaminases to include bulkier aromatic ketones. nih.gov

Reductive Amination Approaches

Reductive amination is a widely used and versatile method for synthesizing amines from carbonyl compounds. youtube.commasterorganicchemistry.com The process involves two main steps: the reaction of a ketone or aldehyde with an amine (such as ammonia for primary amines) to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. libretexts.orgwikipedia.org This can be performed in a one-pot reaction. wikipedia.org

For the synthesis of this compound, this approach would typically start with 1-(2-fluorophenyl)propan-1-one. The ketone reacts with ammonia under weakly acidic conditions to form an imine, which is then reduced in situ. wikipedia.org A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective because they selectively reduce the protonated imine intermediate over the starting ketone. youtube.commasterorganicchemistry.com Other reducing agents include sodium borohydride (NaBH4) or hydrogen gas with a metal catalyst like nickel. libretexts.org

| Method | Carbonyl Precursor | Amine Source | Common Reducing Agents | Key Feature |

| Direct Reductive Amination | Ketone or Aldehyde | Ammonia, Primary or Secondary Amine | NaBH3CN, NaBH(OAc)3, H2/Catalyst | One-pot synthesis via an imine intermediate. libretexts.orgwikipedia.org |

| Indirect Reductive Amination | Ketone or Aldehyde | Ammonia, Primary or Secondary Amine | NaBH4 | The imine intermediate is formed first and then reduced. wikipedia.org |

Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, offer an efficient route to complex molecules. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, general MCRs for amine synthesis can be adapted. For instance, the Strecker synthesis, the first described MCR, produces α-amino nitriles from an aldehyde, an amine, and a cyanide salt, which can then be hydrolyzed to α-amino acids. nih.gov Another example is the Mannich reaction, which involves the aminoalkylation of an acidic proton-containing compound with an aldehyde and a primary or secondary amine. nih.gov These reactions highlight the potential for MCRs to rapidly build molecular complexity from simple, readily available starting materials. researchgate.netorganic-chemistry.org

Precursor Chemistry and Intermediate Transformations

The choice and manipulation of starting materials and intermediates are critical for a successful synthesis. For this compound, precursors like 2-fluorobenzaldehyde (B47322) are particularly valuable, and intermediates such as nitroalkenes play a key role in specific synthetic strategies.

Utilization of 2-Fluorobenzaldehyde and Related Fluorophenyl Derivatives

2-Fluorobenzaldehyde is a versatile and crucial precursor for synthesizing various fluorophenyl compounds. guidechem.comchemdad.com It can be prepared through methods like the chlorination and hydrolysis of 2-fluorotoluene. guidechem.com In the context of synthesizing this compound, 2-fluorobenzaldehyde serves as the foundational C7 building block containing the required fluorophenyl group.

One primary application is in the Henry reaction (nitroaldol reaction), where it reacts with a nitroalkane, such as nitroethane, to extend the carbon chain. This reaction forms a nitroalkene intermediate, which is a direct precursor to the target amine after reduction. researchgate.net The activated fluorine atom in 2-fluorobenzaldehyde also allows for nucleophilic displacement reactions, enabling the preparation of various derivatives. chemdad.com

| Precursor | Role in Synthesis | Common Transformations |

| 2-Fluorobenzaldehyde | Provides the 2-fluorophenyl group and an electrophilic carbonyl for C-C bond formation. chemdad.com | Henry reaction with nitroalkanes, reductive amination. researchgate.net |

| 2-Fluorotoluene | Starting material for the synthesis of 2-fluorobenzaldehyde. guidechem.com | Side-chain chlorination followed by hydrolysis. guidechem.com |

Formation and Transformation of Nitroalkene Intermediates

Nitroalkenes are highly reactive and useful intermediates in organic synthesis due to the electron-withdrawing nature of the nitro group. researchgate.netrsc.org In the synthesis of this compound, the key nitroalkene intermediate is 1-fluoro-2-(1-nitroprop-1-en-2-yl)benzene. This intermediate is typically formed via a condensation reaction between 2-fluorobenzaldehyde and nitroethane.

The transformation of this nitroalkene intermediate into the final amine product is achieved through reduction. The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H2 with Pd/C, PtO2, or Raney Nickel) or chemical reducing agents like lithium aluminum hydride (LiAlH4). This reduction of the nitro group and the carbon-carbon double bond effectively converts the nitroalkene into the saturated primary amine, this compound. This pathway represents a specific and effective variation of the reductive amination strategy, starting from an aldehyde instead of a ketone.

Application of Ritter Reaction and Curtius Rearrangement for Propanamine Scaffolds

The Ritter and Curtius reactions are powerful, long-established methods for the synthesis of amines from non-amine precursors. While their direct application to the synthesis of this compound is not extensively documented in readily available literature, their general utility for creating propanamine scaffolds is well-understood.

The Ritter reaction transforms a nitrile into an N-alkyl amide through reaction with a carbocation source, which can be generated from an alkene or an alcohol in the presence of a strong acid. wikipedia.orgwikipedia.org The resulting amide can then be hydrolyzed to yield the corresponding amine. For the synthesis of a propanamine scaffold, a suitable propylene derivative could theoretically serve as the carbocation precursor. The reaction proceeds via the electrophilic addition of the carbocation to the nitrogen of the nitrile, forming a nitrilium ion which is subsequently hydrated. wikipedia.org

The Curtius rearrangement provides a route to primary amines from carboxylic acids. wikipedia.orgnih.govlibretexts.org The process involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the amine. wikipedia.orgnih.gov A key advantage of the Curtius rearrangement is that the migration of the R-group occurs with full retention of configuration, making it a valuable tool in stereoselective synthesis. wikipedia.orgnih.gov The synthesis of a chiral amine like this compound would necessitate a chiral carboxylic acid precursor. The reaction is known to be tolerant of a wide variety of functional groups. nih.gov

Asymmetric Synthesis and Stereoselective Control

The synthesis of enantiomerically pure amines is of paramount importance, and several asymmetric methods have been developed to achieve this. These methods are crucial for producing specific stereoisomers of pharmacologically active compounds.

Enantioselective Catalytic Hydrogenation of Imines and Enamides

Asymmetric hydrogenation of imines and enamides is a highly efficient method for the synthesis of chiral amines. This approach typically employs transition metal catalysts, such as those based on rhodium, iridium, or palladium, in conjunction with chiral ligands. dicp.ac.cn The catalyst system facilitates the addition of hydrogen across the C=N double bond of an imine precursor, leading to the formation of a chiral amine. The enantioselectivity of the reaction is dictated by the chiral environment created by the ligand.

Asymmetric Reduction Strategies for Chiral Amine Formation

Asymmetric reduction of prochiral ketones and their derivatives, such as oximes and oxime ethers, offers another powerful strategy for the synthesis of chiral amines. These methods often utilize chiral reducing agents or catalysts to control the stereochemical outcome of the reduction.

One common approach involves the use of chiral borohydride reagents or catalytic systems based on chiral oxazaborolidines. These reagents deliver a hydride to one face of the carbonyl or imine group preferentially, leading to the formation of one enantiomer in excess. The asymmetric reduction of oxime ethers, for example, has been shown to produce primary amines with high enantiomeric excess.

While specific experimental data for the asymmetric reduction leading to this compound is scarce, the general principles of these reductions are well-established and could be applied to a suitable precursor, such as 1-(2-fluorophenyl)propan-1-one or its corresponding oxime ether.

Biocatalytic Approaches in Chiral Amine Synthesis

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of enantiomerically pure compounds, including chiral amines. Enzymes such as transaminases and amine dehydrogenases are particularly well-suited for this purpose, offering high selectivity under mild reaction conditions.

Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. This reaction can be used for the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess. For example, studies have shown the successful synthesis of structurally similar compounds like 1-(4-fluorophenyl)propan-2-amine and 1-(2-fluorophenyl)ethanamine using transaminases. rsc.orgmdpi.com This suggests that a suitable transaminase could be employed for the synthesis of this compound from 1-(2-fluorophenyl)propan-1-one. The selection of the appropriate enzyme and reaction conditions, including the amine donor, is crucial for achieving high conversion and enantioselectivity.

Amine dehydrogenases (AmDHs) catalyze the reductive amination of ketones to chiral amines using ammonia as the amine source and a nicotinamide cofactor as the hydride source. frontiersin.orgnih.gov This method is highly atom-economical. Engineered amine dehydrogenases have demonstrated the ability to convert a range of ketones, including aromatic ketones, to their corresponding amines with excellent enantioselectivity. nih.govresearcher.life While direct application on 1-(2-fluorophenyl)propan-1-one has not been explicitly reported, the broad substrate scope of these enzymes makes them promising candidates for the synthesis of this compound.

Below is a table summarizing the potential biocatalytic approaches for the synthesis of chiral amines, based on literature for analogous compounds.

| Enzyme Class | Substrate | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| Transaminase | 1-(4-fluorophenyl)propan-2-one | Isopropylamine | 1-(4-fluorophenyl)propan-2-amine | - | >98 (S) |

| Transaminase | 1-(2-fluorophenyl)ethanone | Alanine | 1-(2-fluorophenyl)ethanamine | - | - |

| Amine Dehydrogenase | Phenylacetone | Ammonia | (R)-1-Phenylpropan-2-amine | 93 | >99 |

| Amine Dehydrogenase | 4-Phenyl-2-butanone | Ammonia | (R)-4-Phenyl-2-butanamine | >99 | >99 |

Note: The data in this table is based on the synthesis of structurally similar compounds and serves to illustrate the potential of these biocatalytic methods for the synthesis of this compound. Specific results for the target compound may vary.

Chiral Resolution and Enantiomeric Purity Determination

Diastereomeric Salt Formation and Separation

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. wikipedia.orgpharmtech.com The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by fractional crystallization. researchgate.net

The choice of a suitable chiral resolving agent is paramount for the successful resolution of 1-(2-Fluorophenyl)propan-1-amine. Chiral acids are commonly employed for the resolution of racemic amines. libretexts.org The interaction between the amine and the chiral acid leads to the formation of a pair of diastereomeric salts with differing solubilities. libretexts.org

Commonly used chiral acids for the resolution of amines include:

(+)-Tartaric acid libretexts.orglibretexts.org

(-)-Mandelic acid stereoelectronics.org

(+)-Camphor-10-sulfonic acid libretexts.org

Dibenzoyltartaric acid isomers onyxipca.com

The selection of the optimal chiral resolving agent is often empirical and may require screening a variety of acids to find one that provides diastereomeric salts with a significant difference in solubility, leading to efficient separation. wikipedia.org The table below illustrates a selection of potential chiral resolving agents for this purpose.

| Chiral Resolving Agent | Chemical Class |

| (+)-Tartaric Acid | Dicarboxylic Acid |

| (-)-Mandelic Acid | α-Hydroxy Acid |

| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid |

| (-)-Dibenzoyltartaric Acid | Diacylated Tartaric Acid Derivative |

This table presents a selection of commonly used chiral resolving agents for amines.

Once the diastereomeric salts are formed, they can be separated based on their differential solubility in a given solvent system through a process called fractional crystallization. researchgate.net This technique relies on the principle that the less soluble diastereomer will crystallize out of the solution first, allowing for its isolation by filtration. wikipedia.org

The process typically involves dissolving the mixture of diastereomeric salts in a suitable solvent at an elevated temperature to achieve saturation. The solution is then gradually cooled, leading to the precipitation of the less soluble salt. The efficiency of the separation is influenced by factors such as the choice of solvent, the rate of cooling, and the presence of seed crystals. researchgate.net After separation, the desired enantiomer of the amine can be recovered by treating the isolated diastereomeric salt with a base to neutralize the chiral acid. libretexts.org

Chromatographic Enantioseparation Techniques

Chromatographic methods offer a powerful and versatile approach for the separation of enantiomers. phenomenex.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used technique for the analytical and preparative separation of chiral compounds. phenomenex.com

Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) is a cornerstone of enantioseparation. mdpi.com This technique employs a stationary phase that is itself chiral, allowing for differential interactions with the enantiomers of the analyte as they pass through the column. phenomenex.com These transient diastereomeric interactions lead to different retention times for the two enantiomers, enabling their separation. nih.gov

For the enantioseparation of primary amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. mdpi.com The selection of the mobile phase, which typically consists of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is crucial for achieving optimal separation. chromatographyonline.com Acidic or basic additives may also be incorporated into the mobile phase to improve peak shape and resolution. chromatographyonline.com

The following table provides a hypothetical example of CSP-HPLC conditions for the separation of this compound enantiomers, based on common practices for similar compounds.

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

This table illustrates typical starting conditions for the CSP-HPLC method development for a chiral amine.

Kinetic Resolution Strategies

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, leading to the enrichment of the unreacted enantiomer. diva-portal.org This method can be highly efficient, particularly when employing enzymes as catalysts.

Biocatalytic kinetic resolution has emerged as a powerful and environmentally benign method for the production of enantiomerically pure amines. frontiersin.org Amine dehydrogenases (AmDHs) are enzymes that can catalyze the stereoselective oxidation of one enantiomer of a racemic amine, leaving the other enantiomer in high enantiomeric excess. mdpi.comsemanticscholar.org

The process involves the selective deamination of one enantiomer to the corresponding ketone, which can then be separated from the unreacted, enantiopure amine. researchgate.net This approach offers high enantioselectivity under mild reaction conditions. mdpi.com The table below presents representative data on the biocatalytic kinetic resolution of various racemic amines using an amine dehydrogenase, illustrating the potential of this method for resolving compounds structurally similar to this compound.

| Racemic Amine Substrate | Enzyme System | Conversion (%) | Enantiomeric Excess of Remaining Amine (ee, %) |

| rac-α-Methylbenzylamine | AmDH-AlaDH whole-cell | >49 | >99 (S) |

| rac-2-Aminoheptane | AmDH-AlaDH whole-cell | >49 | >99 (S) |

| rac-1-(4-Fluorophenyl)ethylamine | AmDH-AlaDH whole-cell | >49 | >99 (S) |

Data adapted from a study on the kinetic resolution of various racemic amines using a coupled-enzyme cascade. mdpi.com This table demonstrates the high enantioselectivity achievable with biocatalytic kinetic resolution.

Chemo-Enzymatic Cascade Approaches

A common strategy involves the conversion of a prochiral ketone or a racemic precursor into an enantioenriched amine. rsc.org This is often achieved through a combination of a chemical oxidation or reduction step with a highly enantioselective enzymatic amination or resolution step. researchgate.netrsc.org The compatibility of the chemical and biological catalysts is a critical factor in the successful design of these one-pot processes. acs.org

One prominent chemo-enzymatic approach for the synthesis of chiral amines is the deracemization of racemic alcohols. This method typically involves the chemical oxidation of a racemic alcohol to a prochiral ketone, followed by the asymmetric amination of the ketone using a transaminase (ω-TA). rsc.org For instance, a sequential cascade was successfully developed for the deracemization of 1-phenylpropanol. In the first step, the alcohol was oxidized using a chemical catalyst. Subsequently, the resulting ketone was aminated using either an (R)- or (S)-selective ω-transaminase to produce the corresponding chiral amine with high yield and excellent enantiomeric excess. rsc.org

Another innovative approach combines the Wacker oxidation of alkenes with enzymatic amination. rsc.org In this sequential cascade, an allylbenzene derivative is first oxidized to the corresponding 1-arylpropan-2-one using a palladium(II) catalyst with an iron(III) co-oxidant. The resulting prochiral ketone is then converted to the enantiopure amine by a transaminase. This method has been shown to produce various chiral 1-arylpropan-2-amines in good yields and with exceptional enantiomeric purity. rsc.org

Furthermore, a concurrent chemo-enzymatic cascade has been developed for the deracemization of racemic amines. This system employs an ω-transaminase to selectively convert one enantiomer of the amine to the corresponding ketone. Simultaneously, a nickel-based nanocatalyst facilitates the reductive amination of the ketone back to the racemic amine. acs.org This process effectively inverts the stereochemistry of the less desired enantiomer, leading to a high yield of the target chiral amine. acs.org

The table below summarizes the key findings from relevant chemo-enzymatic cascade reactions for the synthesis of chiral amines analogous to this compound.

| Cascade Type | Substrate | Catalysts | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Oxidation-Bioamination | rac-1-Phenylpropanol | TEMPO-based system, (R)- or (S)-ω-Transaminase | (R)- or (S)-1-Phenylpropanamine | 87 | >99 |

| Wacker Oxidation-Bioamination | Allylbenzene derivatives | Pd(TFA)₂, Fe(III), ω-Transaminase | 1-Arylpropan-2-amines | 72-92 | 99 |

| Enzymatic Deracemization with Chemical Reduction | rac-Amines | ω-Transaminase, Ni-based nanocatalyst | Enantioenriched amines | Data not available | Data not available |

Reaction Mechanisms and Reactivity Studies of 1 2 Fluorophenyl Propan 1 Amine

Amine-Centered Reactivity

The lone pair of electrons on the nitrogen atom of the propan-1-amine group is the primary driver of the compound's nucleophilic and basic properties. This reactivity is analogous to that of other primary amines.

1-(2-Fluorophenyl)propan-1-amine readily undergoes acylation when treated with suitable acylating agents, such as acyl chlorides or acid anhydrides, to form N-substituted amides. The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequently, a leaving group (e.g., chloride) is eliminated, and after deprotonation, the stable amide product is formed. youtube.comhud.ac.uk

This reaction is highly efficient for producing a wide range of amides. organic-chemistry.org A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic. hud.ac.uk

The primary amine group of this compound can be alkylated by reaction with alkyl halides. youtube.com This reaction follows a nucleophilic substitution (SN2) mechanism where the amine acts as the nucleophile. However, controlling the extent of alkylation can be challenging. The initial reaction with an alkyl halide yields a secondary amine. This secondary amine product is also nucleophilic and can compete with the starting primary amine to react with the alkyl halide, leading to the formation of a tertiary amine. This process can continue to form a quaternary ammonium (B1175870) salt, a reaction known as exhaustive methylation when methyl iodide is used in excess. youtube.com

Due to this potential for over-alkylation, direct alkylation often yields a mixture of products. uni.lu To achieve selective mono-alkylation, alternative methods like reductive amination are often preferred in synthetic applications. youtube.com

As a primary amine, this compound acts as a Brønsted-Lowry base, readily accepting a proton from an acid to form an ammonium salt. The lone pair on the nitrogen atom is responsible for this basicity. The reaction with strong acids, such as hydrochloric acid (HCl), is typically a straightforward and rapid acid-base neutralization that yields the corresponding salt, in this case, 1-(2-fluorophenyl)propan-1-ammonium chloride. youtube.com This salt formation significantly increases the water solubility of the compound compared to the free base.

Reaction: C₉H₁₂FN + HCl → [C₉H₁₃FN]⁺Cl⁻

Fluorine Atom Reactivity and Substitution

The fluorine atom attached to the benzene (B151609) ring is generally unreactive under standard conditions due to the high strength of the carbon-fluorine bond. However, under specific conditions, it can be displaced through nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. Contrary to aliphatic SN2 reactions, the reactivity order for halogens in SNAr is often F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and makes the ipso-carbon more electrophilic. nih.gov

The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing this intermediate. In this compound, the alkylamine substituent is not a strong activating group for SNAr. However, reactions on unactivated or even electron-rich fluoroarenes are possible. vt.edu

Research on ortho-fluoroanilines, which are structurally analogous to the target compound, has shown that C-F bond activation can occur. nih.gov For instance, metal-mediated SNAr reactions have been demonstrated where a transition metal complex acts as the nucleophile or facilitates the substitution. nih.gov It is proposed that such reactions can proceed through a concerted SNAr (cSNAr) pathway, where bond formation and bond breaking occur in a single step, avoiding a high-energy Meisenheimer intermediate. vt.edu

Redox Transformations

The redox chemistry of this compound can involve the amine functionality. Aromatic amines can participate in redox reactions, particularly with oxidizing agents. One notable transformation is the reaction with peroxides, such as benzoyl peroxide. This process is central to amine-peroxide redox polymerization systems. Mechanistic studies have shown that this redox reaction proceeds through a nucleophilic (SN2) attack by the amine on the peroxide bond. This is followed by the homolytic cleavage (homolysis) of the unstable N-O bond in the resulting intermediate, which generates initiating radicals. This reactivity highlights the role of the amine as a reductant in radical generation processes.

Oxidation of the Amine Moiety

The primary amine group of this compound is susceptible to oxidation, a common transformation for benzylamines. A notable method for this conversion is through photoelectrochemical (PEC) oxidation, which offers a green and efficient route to the corresponding imine.

Recent research has demonstrated the effective oxidation of various benzylamine (B48309) derivatives, including those with electron-withdrawing substituents like the fluorine atom in 2-fluorobenzylamine, to their respective imines. nih.govmdpi.com This process can be carried out using a Mo-doped BiVO₄ photoanode under visible light irradiation. mdpi.comd-nb.info The reaction proceeds with high selectivity, and in a coupled system, can simultaneously produce hydrogen. nih.govmdpi.com

The proposed mechanism for the photoelectrochemical oxidation of benzylamines involves the following steps nih.govacs.org:

Generation of a Radical Cation: The amine is initially oxidized at the photoanode to form a nitrogen-centered radical cation intermediate.

Deprotonation: This intermediate then undergoes deprotonation to yield a neutral carbon-centered radical.

Further Oxidation and Deprotonation: The carbon radical is subsequently oxidized and deprotonated to form the corresponding imine.

Condensation: In the context of benzylamine oxidation, the initially formed imine can react with another molecule of the starting amine in a condensation reaction to produce N-benzyl-1-phenylmethanimine and ammonia (B1221849). d-nb.info

This photoelectrochemical method has been shown to be applicable to a range of benzylamine derivatives, suggesting its viability for the oxidation of this compound. The conversion of various substituted benzylamines to their corresponding imines has been achieved with high yields and Faradaic efficiencies. nih.govmdpi.com

Interactive Data Table: Photoelectrochemical Oxidation of Benzylamine Derivatives

| Substrate | Product | Yield (μmol/(h cm²)) | Faradaic Efficiency (%) | Selectivity (%) | Reference |

| Benzylamine | N-Benzyl-1-phenylmethanimine | ~94.01 | >95 | ~100 | mdpi.comacs.org |

| 2-Fluorobenzylamine | N-(2-Fluorobenzyl)-1-(2-fluorophenyl)methanimine | >80 | >95 | ~100 | nih.gov |

| 4-Chlorobenzylamine | N-(4-Chlorobenzyl)-1-(4-chlorophenyl)methanimine | >80 | >95 | ~100 | nih.gov |

| 4-Bromobenzylamine | N-(4-Bromobenzyl)-1-(4-bromophenyl)methanimine | >80 | >95 | ~100 | nih.gov |

| 4-Methylbenzylamine | N-(4-Methylbenzyl)-1-(4-methylphenyl)methanimine | >80 | >95 | ~100 | nih.gov |

| 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine | >80 | >95 | ~100 | nih.gov |

Other methods for the oxidation of primary benzylamines include the use of manganese dioxide, which can lead to the formation of the corresponding benzamide (B126) under mild conditions. kaist.ac.kr

Reduction Pathways

The reduction of this compound can be considered from the perspective of its potential precursor, the corresponding imine, or through direct deamination processes.

Enzymatic methods also offer a pathway for the reduction of imines. Imine reductases (IREDs) are a class of enzymes that can asymmetrically reduce prochiral imines to furnish chiral amines with high enantioselectivity. rsc.org This biocatalytic approach is of significant interest for the synthesis of enantiopure amines.

Direct reduction of the amine functionality in a compound like this compound to a hydrocarbon is a more challenging transformation. However, reductive amination of aromatic hydrocarbons has been observed in metal-amine reductions, such as the Birch reduction, although this typically involves the addition of an amine to an aromatic system rather than the reduction of an existing amine. acs.org

The synthesis of related compounds, such as 1,2-diamino-1-phenylpropane (B13505725) diastereoisomers, has been achieved from precursors like N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol. This multi-step synthesis involves a reduction step, typically catalytic hydrogenation, to convert an azido (B1232118) group to an amine. researchgate.net While not a direct reduction of the target compound, it demonstrates a relevant reduction methodology within a similar chemical scaffold.

Computational Chemistry and Advanced Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations are typically performed using specialized software and are based on the principles of quantum mechanics.

Density Functional Theory (DFT) Studies for Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A typical study would employ a functional, such as B3LYP, in conjunction with a basis set (e.g., 6-311++G(d,p)) to determine the most stable, or ground state, three-dimensional arrangement of atoms in the 1-(2-Fluorophenyl)propan-1-amine molecule. This foundational calculation is crucial for all subsequent theoretical analyses.

Molecular Geometry Optimization and Conformational Analysis

The optimization of the molecular geometry of this compound would involve finding the conformation with the lowest energy. This process identifies the most probable bond lengths, bond angles, and dihedral angles. A conformational analysis would also be necessary to explore the different spatial arrangements (conformers) of the molecule that arise from the rotation around its single bonds and to determine their relative stabilities.

Vibrational Frequency Analysis (FT-IR and Raman Correlation)

Following a successful geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule. These theoretical frequencies can then be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. This correlation helps in the assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds within this compound.

Electronic Structure and Bonding Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and properties.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energy Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. Different colors on the MEP surface indicate regions of varying electrostatic potential. Red areas typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. An MEP map of this compound would highlight the reactive sites, particularly around the fluorine atom and the amine group.

Without dedicated research providing specific calculated values and detailed findings for this compound, any data tables or in-depth discussion would be purely hypothetical. The scientific community awaits such studies to fully elucidate the computational and theoretical characteristics of this compound.

Natural Bond Orbital (NBO) Analysis of Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonds. uni-muenchen.dewisc.eduusc.edu This analysis provides a quantitative picture of the bonding and electronic interactions within the this compound molecule.

The key findings from an NBO analysis are the stabilization energies arising from hyperconjugative interactions, which occur when a filled (donor) NBO interacts with an empty (acceptor) NBO. wisc.edu These interactions are critical to molecular stability. For this compound, significant interactions would be expected between the lone pair electrons on the nitrogen atom and the antibonding orbitals of adjacent C-C and C-H bonds, as well as interactions involving the π-system of the fluorophenyl ring.

The analysis quantifies these interactions via second-order perturbation theory, with higher stabilization energies (E(2)) indicating stronger interactions. wisc.edu While specific E(2) values for this compound require a dedicated computational study, a representative table illustrates the type of data obtained.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Hypothetical Data) This table is for illustrative purposes to show the type of data generated from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | σ(C-C) | 3.5 |

| LP (1) N | σ(C-H) | 2.1 |

| π (C-C)ring | π(C-C)ring | 18.9 |

| σ (C-H) | σ(C-N) | 1.2 |

Chemical Reactivity Descriptors

Chemical reactivity descriptors, derived from Density Functional Theory (DFT), offer quantitative measures to predict how a molecule will behave in a chemical reaction.

Fukui Functions and Local Reactivity Indices

The Fukui function, f(r), is a critical local reactivity descriptor that identifies the most reactive sites within a molecule. wikipedia.org It describes the change in electron density at a specific point when an electron is added or removed from the system. wikipedia.orgscm.com This allows for the prediction of sites susceptible to nucleophilic attack (where an electron is best accepted, f+(r)) and electrophilic attack (where an electron is most easily donated, f-(r)). scm.com

For this compound, the Fukui functions would highlight the nitrogen atom of the amine group as a likely site for electrophilic attack due to its lone pair of electrons. Conversely, regions on the aromatic ring, influenced by the electron-withdrawing fluorine atom, might be identified as sites for nucleophilic attack.

Table 2: Condensed Fukui Functions for Selected Atoms in this compound (Hypothetical Data) This table illustrates the type of data derived from a Fukui analysis, indicating susceptibility to different types of attack.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| N (amine) | 0.08 | 0.35 |

| C (ipso- to F) | 0.15 | 0.05 |

| C (chiral center) | 0.12 | 0.09 |

| F | 0.05 | 0.02 |

Global Reactivity Descriptors

Global reactivity descriptors provide a general overview of a molecule's reactivity. These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). allsubjectjournal.com

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution. A large HOMO-LUMO gap signifies high hardness and low reactivity. allsubjectjournal.com

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 3: Global Reactivity Descriptors for this compound (Hypothetical Data) This table shows representative global reactivity descriptors calculated from HOMO and LUMO energies.

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -8.95 |

| LUMO Energy | -0.52 |

| Energy Gap (η x 2) | 8.43 |

| Electronegativity (χ) | 4.74 |

| Chemical Hardness (η) | 4.22 |

| Chemical Softness (S) | 0.24 |

| Electrophilicity Index (ω) | 2.66 |

Intermolecular Interactions and Crystal Packing Theory

The arrangement of molecules in a solid-state crystal is governed by intermolecular interactions. Computational methods can dissect these forces to understand crystal packing.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal. nih.govresearchgate.net The surface is generated around a molecule, and the color-coding on the surface indicates the nature and proximity of contacts with neighboring molecules. The corresponding 2D fingerprint plots break down the Hirshfeld surface to show the proportion of different types of contacts (e.g., H···H, C···H, F···H). nih.gov

For this compound, Hirshfeld analysis would likely reveal a significant contribution from H···H contacts due to the abundance of hydrogen atoms. The presence of the fluorine and nitrogen atoms would lead to important H···F and H···N hydrogen bonding interactions, which would appear as distinct features on the fingerprint plots and are crucial for stabilizing the crystal lattice. nih.gov

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis provides a qualitative and visual method for identifying and characterizing weak interactions in real space. nih.govchemtools.org This technique is based on the electron density and its derivatives. The results are typically visualized as isosurfaces, where the color indicates the type and strength of the interaction:

Blue: Strong, attractive interactions (e.g., hydrogen bonds). researchgate.net

Green: Weak, van der Waals interactions. researchgate.net

Red: Repulsive interactions (e.g., steric clashes). researchgate.net

In the context of this compound, NCI plots would visually confirm the presence of hydrogen bonds involving the amine group and the fluorine atom. They would also map out the weaker van der Waals forces between the phenyl rings and alkyl chains of adjacent molecules, providing a complete picture of the noncovalent forces at play. nih.govresearchgate.net

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their electronic environments. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms or groups deshield protons, causing them to resonate at a lower field (higher ppm value).

In the case of 1-(2-Fluorophenyl)propan-1-amine, the aromatic protons are expected to appear in the downfield region, typically between 7.0 and 7.5 ppm. The fluorine substituent on the phenyl ring will influence the chemical shifts of the adjacent aromatic protons through both inductive and mesomeric effects, and will also introduce spin-spin coupling. The proton attached to the chiral carbon (the benzylic proton) is expected to resonate at a lower field than a typical alkyl proton due to the deshielding effect of the adjacent phenyl ring and the amino group. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propyl chain will appear at higher fields. The protons of the amine (NH₂) group can appear over a wide range of chemical shifts and may be broad, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| CH-NH₂ | ~4.1 | Triplet |

| NH₂ | Variable (e.g., 1.5 - 3.0) | Singlet (broad) |

| CH₂ | ~1.7 | Multiplet |

| CH₃ | ~0.9 | Triplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift range for ¹³C is much larger than for ¹H, allowing for better resolution of individual carbon signals.

For this compound, the carbon atoms of the phenyl ring will resonate in the aromatic region (typically 110-160 ppm). The carbon atom directly bonded to the fluorine atom will show a large downfield shift and will exhibit a strong one-bond C-F coupling. The other aromatic carbons will also be affected by the fluorine substituent. The chiral carbon (C1) attached to the amino group will appear in the range of 50-60 ppm. The carbons of the propyl chain (C2 and C3) will resonate at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-F | ~160 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-CH | ~140 |

| Aromatic C-H | 115 - 130 |

| C1 (CH-NH₂) | ~55 |

| C2 (CH₂) | ~25 |

| C3 (CH₃) | ~10 |

Note: These are predicted values. The 'd' indicates a doublet due to coupling with fluorine.

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows which protons are coupled to each other. For this compound, COSY would show correlations between the adjacent protons in the propyl chain (CH-CH₂-CH₃) and between the benzylic proton and the ortho-protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies which protons are directly attached to which carbons. This is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra. For instance, the proton signal at ~4.1 ppm would correlate with the carbon signal at ~55 ppm, confirming the assignment of the C1 carbon and its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the methyl protons (C3) would show a correlation to the C2 and C1 carbons, and the benzyle proton (C1) would show correlations to the aromatic carbons.

Correlation between Experimental and Theoretically Predicted NMR Chemical Shifts

In modern structural elucidation, computational chemistry plays a significant role. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts. By comparing the experimentally obtained NMR data with the theoretically predicted values, a high level of confidence in the structural assignment can be achieved. Discrepancies between experimental and theoretical data can sometimes reveal subtle conformational or electronic effects within the molecule. For chiral molecules like this compound, this correlation is also crucial for determining the absolute configuration when using chiral derivatizing agents.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes bonds to vibrate at specific frequencies.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the propyl group appear just below 3000 cm⁻¹. The C-N stretching vibration is expected in the range of 1020-1250 cm⁻¹. The C-F stretch of the fluorophenyl group will give a strong absorption band in the fingerprint region, typically around 1200-1300 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| N-H Bend (primary amine) | 1590 - 1650 | Medium |

| C-F Stretch | 1200 - 1300 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Note: These are predicted values and the exact positions and intensities can be influenced by the molecular environment.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful vibrational spectroscopic technique that provides detailed information about the molecular structure of a compound. It is particularly advantageous for the analysis of fluorescent samples, a common challenge in conventional Raman spectroscopy. By utilizing a near-infrared (NIR) laser, such as a Nd:YAG laser operating at 1064 nm, the energy of the incident radiation is typically insufficient to excite electronic transitions, thus minimizing fluorescence interference. mdpi.com This results in clean, high-quality Raman spectra that are rich in structural information.

In the context of this compound, FT-Raman spectroscopy can be used to identify and characterize its key functional groups and skeletal vibrations. The technique is highly sensitive to non-polar bonds, making it an excellent tool for probing the phenyl ring and the carbon backbone of the molecule.

Expected Vibrational Bands for this compound:

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Description |

| N-H Stretching | 3300-3500 | Symmetric and asymmetric stretching of the primary amine group. |

| C-H Stretching (Aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C-H Stretching (Aliphatic) | 2850-3000 | Stretching vibrations of the C-H bonds in the propyl chain. |

| C=C Stretching (Aromatic) | 1400-1600 | In-plane stretching vibrations of the carbon-carbon bonds in the phenyl ring. |

| C-N Stretching | 1000-1200 | Stretching vibration of the carbon-nitrogen bond. |

| C-F Stretching | 1000-1400 | Stretching vibration of the carbon-fluorine bond. |

This table is generated based on established group frequencies and data from analogous compounds.

The analysis of the FT-Raman spectrum, in conjunction with other spectroscopic data, would provide a detailed fingerprint of the this compound molecule, confirming the presence of its key structural features.

Comparison of Experimental and Calculated Vibrational Frequencies

A powerful approach for the detailed analysis of molecular vibrations involves the comparison of experimentally obtained spectra with those calculated using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net This correlative approach allows for a more confident assignment of vibrational modes and can provide insights into the conformational properties of the molecule.

The process begins with the computational optimization of the molecular geometry of this compound. Subsequently, vibrational frequencies are calculated at the optimized geometry. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the theoretical model, leading to better agreement with experimental data. researchgate.net

While experimental vibrational data for this compound is not widely published, a hypothetical comparison can be constructed based on typical results for similar aromatic amines.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | **Hypothetical Experimental Frequency (cm⁻¹) ** | Assignment |

| ν(N-H) asym | 3450 | 3455 | Asymmetric N-H stretching |

| ν(N-H) sym | 3360 | 3365 | Symmetric N-H stretching |

| ν(C-H) arom | 3080 | 3085 | Aromatic C-H stretching |

| ν(C-H) aliph | 2970 | 2975 | Aliphatic C-H stretching |

| δ(CH₂) | 1450 | 1455 | CH₂ scissoring |

| ν(C=C) | 1590 | 1595 | Aromatic ring stretching |

| ν(C-F) | 1250 | 1255 | C-F stretching |

This table is a hypothetical representation to illustrate the methodology. Calculated frequencies are representative values from DFT calculations on similar structures.

The close correlation between the scaled calculated frequencies and the experimental values would provide strong evidence for the accuracy of the structural model and the vibrational assignments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a unique elemental formula, which is invaluable for the identification of unknown compounds and the confirmation of molecular structures. nih.gov

For this compound, HRMS analysis would begin with the ionization of the molecule, typically through electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, would then measure the exact mass of this ion.

The expected exact mass of the protonated molecule of this compound (C₉H₁₂FN) can be calculated as follows:

C₉H₁₃FN⁺: (9 x 12.000000) + (13 x 1.007825) + (1 x 14.003074) + (1 x 18.998403) = 154.1032

The experimentally measured mass should be in close agreement with this calculated value, typically within a few parts per million (ppm), confirming the elemental composition of the molecule.

In addition to determining the molecular formula, HRMS can also provide structural information through the analysis of fragmentation patterns. While phenethylamine (B48288) derivatives are known to undergo in-source fragmentation with the loss of ammonia (B1221849) (NH₃) nih.gov, tandem mass spectrometry (MS/MS) experiments can be performed to induce and analyze fragmentation in a controlled manner.

Expected Fragmentation of this compound:

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₉H₁₃FN⁺ | 154.1032 | Protonated molecule |

| [M+H - NH₃]⁺ | C₉H₁₀F⁺ | 137.0761 | Loss of ammonia |

| [C₇H₆F]⁺ | C₇H₆F⁺ | 109.0448 | Fluorotropylium ion |

| [C₆H₅]⁺ | C₆H₅⁺ | 77.0391 | Phenyl cation |

This table presents predicted major fragments based on the general fragmentation behavior of phenethylamines.

The accurate mass measurement of these fragment ions would further corroborate the proposed structure of this compound.

Crystal Structure Analysis and Solid State Chemistry

Single Crystal X-ray Diffraction Studies

Molecular Conformation and Bond Geometries

Without experimental crystallographic data, the exact molecular conformation and precise bond geometries of 1-(2-Fluorophenyl)propan-1-amine in the solid state cannot be described. While computational modeling could predict potential conformations, these would be theoretical and lack the empirical validation provided by X-ray diffraction.

Crystal Packing Architecture and Supramolecular Assembly

The way in which individual molecules of this compound pack together in a crystal is unknown. An understanding of the crystal packing architecture is essential for comprehending the physical properties of the solid material, such as its density, stability, and solubility.

Polymorphism and Crystallization Engineering

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry, particularly in the pharmaceutical industry. There is no information in the scientific literature regarding the existence of polymorphs for this compound. Studies on crystallization engineering, which aim to control the formation of specific crystal forms with desired properties, have not been reported for this compound.

Applications in Advanced Organic Synthesis and Material Sciences

Role as an Organic Building Block for Complex Architectures

Organic building blocks are fundamental molecular units used in the systematic construction of more complex molecular architectures. sigmaaldrich.commsesupplies.com 1-(2-Fluorophenyl)propan-1-amine serves as a crucial building block due to its combination of a primary amine and a fluorinated aromatic ring. This structure allows for its incorporation into a wide array of larger molecules, including supramolecular complexes and metal-organic frameworks. sigmaaldrich.com

The presence of the fluorine atom is particularly noteworthy. Fluorinated organic compounds often exhibit unique properties, and their use as building blocks can impart desirable characteristics to the final molecular assembly. nih.gov The amine group provides a reactive site for forming various chemical bonds, facilitating the step-by-step assembly of intricate three-dimensional structures. researchgate.net The strategic placement of the fluorine atom on the phenyl ring can influence the electronic properties and conformational preferences of the resulting architectures.

Development of Chiral Ligands and Catalysts

The chirality of this compound, specifically its (R)- and (S)-enantiomers, is a key feature exploited in the development of chiral ligands for asymmetric catalysis. bldpharm.com Chiral ligands are essential for controlling the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.

The amine functionality of this compound allows for its straightforward incorporation into more complex ligand scaffolds, such as aminophosphines. rsc.org These ligands can then coordinate with transition metals like palladium, rhodium, or nickel to form catalysts capable of promoting a wide range of asymmetric transformations with high enantioselectivity. rsc.orgdicp.ac.cnresearchgate.net The design of these ligands often involves modifying the steric and electronic properties of the molecule to optimize catalytic activity and selectivity for specific reactions. scilit.com

Precursor in Target-Oriented Chemical Synthesis

In target-oriented synthesis, the goal is to create a specific, often complex, target molecule with a predefined structure and function. This compound and its derivatives serve as valuable precursors in the synthesis of such target molecules. For instance, the related compound 1-(2-fluorophenyl)propan-1-one can be a starting material for the synthesis of various biologically active compounds. nih.gov

The strategic disassembly of a complex target molecule into simpler, commercially available or easily synthesizable building blocks is a common strategy in synthetic planning. This compound, with its defined stereochemistry and functional groups, can be identified as a key fragment in the retrosynthetic analysis of more complex structures. mdpi.com Its availability and reactivity make it an attractive starting point for multi-step synthetic sequences aimed at producing novel compounds with potential applications in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Fluorophenyl)propan-1-amine, and how can purity be optimized?

- Methodology : A common approach involves reductive amination of 2-fluorophenylacetone using sodium cyanoborohydride or catalytic hydrogenation. For purification, conversion to the hydrochloride salt (e.g., via HCl gas in anhydrous ether) improves crystallinity and reduces volatility . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC with a C18 column (acetonitrile/water mobile phase).

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodology : Use and NMR to identify the fluorophenyl group’s substitution pattern. The chemical shift for ortho-fluorine typically appears at ~-115 ppm (referenced to CFCl). X-ray crystallography (using SHELXL for refinement) resolves absolute configuration, particularly if chiral centers exist .

Q. What safety protocols are critical when handling fluorinated aromatic amines?

- Methodology : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Perform reactions in a fume hood to avoid inhalation of volatile intermediates. Quench excess reagents (e.g., NaBH) with ethanol/water mixtures. Waste containing fluorine must be segregated and treated by licensed facilities to prevent environmental release .

Advanced Research Questions

Q. How can researchers address contradictory yield reports in the synthesis of this compound?

- Methodology : Variability often arises from competing side reactions (e.g., over-reduction or dimerization). Optimize reaction stoichiometry (1.2:1 amine:ketone ratio) and temperature (25–40°C). Use in situ IR to monitor carbonyl disappearance (~1700 cm). Compare yields under inert (N) vs. ambient conditions to assess oxygen sensitivity .

Q. What analytical strategies resolve discrepancies in NMR data for fluorinated analogs?

- Methodology : Fluorine’s strong deshielding effect can split proton signals unpredictably. Acquire - HMBC spectra to confirm coupling interactions. Compare experimental shifts with computational predictions (e.g., DFT using Gaussian) to validate assignments. Reference PubChem data for analogous compounds (e.g., 2-Fluoromethcathinone) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodology : Use molecular docking (AutoDock Vina) to study steric effects from the fluorophenyl group. Calculate Fukui indices (via Gaussian) to identify electrophilic sites. Validate predictions with experimental alkylation studies (e.g., benzyl bromide in THF) and LC-MS analysis of products .

Q. What experimental designs mitigate regioselectivity challenges in derivatizing this compound?

- Methodology : Introduce protecting groups (e.g., Boc for amines) before functionalizing the aromatic ring. Use directed ortho-metalation (DoM) with LDA to install substituents selectively. Analyze regiochemical outcomes via NOESY (for proximity effects) and high-resolution mass spectrometry (HRMS) .

Q. How can fluorinated byproducts be identified and managed during scale-up?

- Methodology : Employ GC-MS with a fluorine-specific detector (e.g., FID) to track volatile byproducts. For non-volatiles, use NMR in DMSO-d. Optimize recrystallization solvents (e.g., ethanol/water) to remove polar impurities. Document all byproducts in a hazard log for regulatory compliance .

Q. What comparative studies are essential for benchmarking this compound against structural analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.